molecular formula C25H27N5O3S2 B5447721 Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate

Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate

Cat. No.: B5447721
M. Wt: 509.6 g/mol
InChI Key: IKZMRTHPEQXSCD-UHFFFAOYSA-N
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Description

Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl moiety, a triazinoindole core, and a butanoylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the benzylsulfanyl group and the butanoylamino side chain. Key steps include:

    Formation of the Triazinoindole Core: This involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Benzylsulfanyl Group: This step typically involves nucleophilic substitution reactions where a benzylsulfanyl group is introduced to the core structure.

    Attachment of the Butanoylamino Side Chain: This is achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with new substituents replacing the benzylsulfanyl group.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its functional groups may allow for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate involves its interaction with specific molecular targets. The triazinoindole core may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl and butanoylamino groups may enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-3-(benzylsulfanyl)-2-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]propanoate: Similar structure but with a propyl group instead of a methyl group.

    Indole Derivatives: Compounds with similar indole cores but different substituents.

Uniqueness

Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S2/c1-4-20(23(31)26-18(24(32)33-3)15-34-14-16-10-6-5-7-11-16)35-25-27-22-21(28-29-25)17-12-8-9-13-19(17)30(22)2/h5-13,18,20H,4,14-15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZMRTHPEQXSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(CSCC1=CC=CC=C1)C(=O)OC)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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